1-Ethylpiperazine-2,3-dione
Overview
Description
1-Ethylpiperazine-2,3-dione is a chemical compound with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol . . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Ethylpiperazine-2,3-dione are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Preparation Methods
1-Ethylpiperazine-2,3-dione can be synthesized through several synthetic routes. One common method involves the reaction of ethylamine with piperazine-2,3-dione under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve more complex procedures, including the use of catalysts and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethylpiperazine-2,3-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Ethylpiperazine-2,3-dione has several scientific research applications:
Comparison with Similar Compounds
1-Ethylpiperazine-2,3-dione can be compared with other similar compounds, such as:
Piperazine-2,3-dione: Lacks the ethyl group at position 1, resulting in different chemical and biological properties.
N-Methylpiperazine-2,3-dione: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
N-Propylpiperazine-2,3-dione: Has a propyl group at position 1, which affects its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
1-Ethylpiperazine-2,3-dione (CAS No. 59702-31-7) is a heterocyclic organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structural characteristics, including a piperazine ring and two carbonyl groups, allow it to interact with various biological targets, leading to significant pharmacological effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C₆H₁₀N₂O₂
- Molecular Weight : Approximately 142.16 g/mol
The compound's structure features a piperazine backbone with carbonyl functionalities at positions 2 and 3, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It can interact with receptors that regulate cellular signaling pathways.
Biological Activities
Research has highlighted several key biological activities of this compound:
- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Effects : The compound has shown promise in cancer research, with studies demonstrating its potential to induce apoptosis in cancer cell lines .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, suggesting potential applications in treating neurological disorders.
Case Studies and Experimental Data
-
Anticancer Activity :
- A study assessed the cytotoxic effects of this compound on SK-OV-3 ovarian cancer cells. Treatment with the compound resulted in a time-dependent decrease in cell viability, indicating its potential as a therapeutic agent against ovarian cancer .
- The compound's mechanism involved the degradation of intracellular proteins associated with cancer progression.
-
Antimicrobial Activity :
- Research demonstrated that this compound exhibits inhibitory effects on bacterial growth. In vitro assays showed effective inhibition against both Gram-positive and Gram-negative bacteria.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is presented below:
Compound Name | CAS Number | Similarity Score | Key Features |
---|---|---|---|
This compound | 59702-31-7 | 0.93 | Lacks amino group; simpler structure |
1-Amino-4-ethylpiperazine-2,3-dione | 71999-56-9 | 0.91 | Contains an amino group; enhanced reactivity |
4-Ethylpiperazin-2-one hydrochloride | 65464-00-8 | 0.86 | Similar piperazine structure; different substitutions |
Properties
IUPAC Name |
1-ethylpiperazine-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-2-8-4-3-7-5(9)6(8)10/h2-4H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEKOEYCWKIMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208421 | |
Record name | 1-Ethyl-2,3-dioxopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59702-31-7 | |
Record name | 1-Ethyl-2,3-piperazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59702-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-2,3-dioxopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059702317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-2,3-dioxopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylpiperazine-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHYL-2,3-DIOXOPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG5LCG550O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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